Cas no 1268375-33-2 (Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate)

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is a functionalized thienothiophene derivative with notable applications in organic electronics and materials science. Its rigid, fused heteroaromatic structure, combined with electron-withdrawing chlorine substituents and ester groups, enhances its utility as a building block for conjugated polymers and small-molecule semiconductors. The compound exhibits excellent thermal stability and tunable electronic properties, making it suitable for use in organic field-effect transistors (OFETs), photovoltaic materials, and other optoelectronic devices. Its synthetic versatility allows for further functionalization, enabling precise modulation of optical and electronic characteristics. The dichlorination at the 2,5-positions further improves reactivity in cross-coupling reactions, facilitating integration into advanced material frameworks.
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate structure
1268375-33-2 structure
Product Name:Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
CAS No:1268375-33-2
MF:C12H10O4S2Cl2
MW:353.241
CID:4476874
PubChem ID:102484830
Update Time:2025-11-01

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • diethyl2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
    • F73214
    • 1268375-33-2
    • YSZC334
    • diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
    • SCHEMBL16759538
    • CS-0132622
    • BS-45184
    • 3,6-Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
    • 2,5-Dichloro-thieno[3,2-b]thiophene-3,6-dicarboxylic acid diethyl ester
    • Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
    • Inchi: InChI=1S/C12H10Cl2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3
    • InChI Key: FWYGRZLAGNRAIJ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Cl)Cl

Computed Properties

  • Exact Mass: 351.9397565g/mol
  • Monoisotopic Mass: 351.9397565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 109Ų

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Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1268375-33-2)2,5-Dichloro-thieno[3,2-b]thiophene-3,6-dicarboxylic acid diethyl ester
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Additional information on Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate (CAS No. 1268375-33-2): A Comprehensive Overview

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate, identified by its CAS number 1268375-33-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the thiophene derivatives family, characterized by its unique structural framework comprising fused rings and multiple functional groups. The presence of chlorine atoms at the 2 and 5 positions, along with carboxylate ester groups at the 3 and 6 positions, contributes to its distinct chemical properties and reactivity, making it a valuable candidate for various synthetic applications.

The structural motif of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is particularly intriguing due to its ability to serve as a versatile building block in organic synthesis. The thiophene core, a six-membered aromatic ring containing sulfur, is a common scaffold in medicinal chemistry due to its stability and ability to interact with biological targets. The introduction of chlorine atoms at the 2 and 5 positions enhances electrophilic substitution reactions, allowing for further functionalization. Additionally, the ester groups at the 3 and 6 positions provide sites for hydrolysis or transesterification, enabling the compound to be incorporated into more complex molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate has emerged as a promising intermediate in the synthesis of bioactive molecules. Its structural features make it an excellent candidate for designing inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have explored its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The compound's reactivity also makes it a valuable tool in material science applications. Researchers have investigated its potential use in creating conductive polymers and organic semiconductors. The presence of electron-withdrawing groups such as chlorine and carboxylate esters can modulate the electronic properties of materials derived from this compound. This has implications for advancements in flexible electronics and photovoltaic devices.

One of the most exciting areas of research involving Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is its role in drug discovery. The thiophene scaffold is well-represented in approved drugs due to its favorable pharmacokinetic properties. By modifying this core structure with functional groups like chlorines and ester groups, researchers can fine-tune the compound's interactions with biological targets. Recent studies have demonstrated its efficacy in inhibiting certain enzymes associated with metabolic disorders. The compound's ability to modulate enzyme activity suggests potential therapeutic benefits in managing conditions such as diabetes and obesity.

The synthesis of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the thiophene ring through cyclization reactions involving sulfur-containing precursors. Subsequent chlorination and esterification steps introduce the characteristic functional groups that define the compound's reactivity profile. Advanced synthetic techniques such as cross-coupling reactions have been employed to achieve higher yields and purities.

The analytical characterization of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is critical to ensuring its quality and consistency for research applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the compound's molecular structure. High-resolution mass spectrometry (HRMS) confirms its molecular weight and purity. Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule.

The pharmaceutical industry has shown particular interest in derivatives of Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate. Researchers are exploring modifications that could enhance drug-like properties such as solubility and bioavailability. For example, replacing ester groups with other functionalities might improve metabolic stability while maintaining efficacy. These efforts align with broader trends in medicinal chemistry aimed at developing next-generation therapeutics.

The environmental impact of synthesizing and using Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is also a consideration in modern research practices. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Innovations such as catalytic processes and solvent-free reactions are being explored to reduce the ecological footprint of chemical synthesis.

In conclusion, Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3-carboxylate (CAS No:1268375-33-2), represents a fascinating example of how structural complexity can be leveraged for scientific advancement across multiple disciplines including pharmaceuticals and materials science. Its unique combination of functional groups makes it a versatile intermediate with broad applications potential.

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Amadis Chemical Company Limited
(CAS:1268375-33-2)
A1248404
Purity:99%/99%
Quantity:1g/5g
Price ($):176/614
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Suzhou Senfeida Chemical Co., Ltd
(CAS:1268375-33-2)2,5-Dichloro-thieno[3,2-b]thiophene-3,6-dicarboxylic acid diethyl ester
sfd16530
Purity:99.9%
Quantity:200kg
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